2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline
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Overview
Description
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Naphthalen-2-ylsulfinyl Group: This step involves the sulfoxidation of a naphthalene derivative followed by its coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted quinazolinone derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Kinases: Inhibition of kinase activity, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Enzymes: Binding to enzyme active sites, resulting in the inhibition or activation of enzymatic activity.
Receptors: Interaction with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylsulfinyl group, resulting in different chemical properties and applications.
6-(Naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one:
Uniqueness
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the naphthalen-2-ylsulfinyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
52979-10-9 |
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Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfinyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
HSEIXEXKGPZXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
Origin of Product |
United States |
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